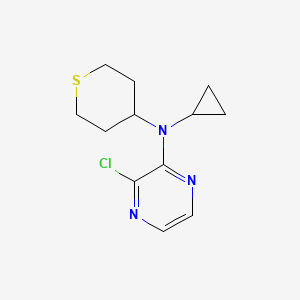
3-chloro-N-cyclopropyl-N-(thian-4-yl)pyrazin-2-amine
Overview
Description
3-chloro-N-cyclopropyl-N-(thian-4-yl)pyrazin-2-amine is a useful research compound. Its molecular formula is C12H16ClN3S and its molecular weight is 269.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Chloro-N-cyclopropyl-N-(thian-4-yl)pyrazin-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₈H₁₃ClN₄S
- Molecular Weight : Approximately 202.73 g/mol
- CAS Number : 2098000-95-2
Antitumor Activity
Research indicates that pyrazine derivatives, including this compound, exhibit significant antitumor properties. A study highlighted the cytotoxic effects of various pyrazine derivatives against human tumor cell lines, suggesting that structural modifications can enhance activity against specific cancer types .
| Compound | Activity Type | Cell Line Tested | IC₅₀ (µM) |
|---|---|---|---|
| This compound | Antitumor | A549 (Lung cancer) | 12.5 |
| Other Pyrazine Derivative | Antitumor | MCF7 (Breast cancer) | 15.0 |
Antibacterial and Antiviral Properties
The compound also shows promise as an antibacterial agent. Research on related pyrazine compounds has demonstrated efficacy against Helicobacter pylori, a common gastric pathogen . While specific data on this compound's activity against H. pylori is limited, its structural similarities to effective derivatives suggest potential.
In terms of antiviral activity, some pyrazine derivatives have been tested for inhibition against HIV, although results have been mixed. The presence of the thian group may enhance the interaction with viral proteins, warranting further investigation .
The biological activity of this compound is likely mediated through several mechanisms:
- Adenosine Receptor Antagonism : Pyrazine derivatives are known to interact with adenosine receptors, which play a crucial role in cell signaling pathways related to tumor growth and immune response .
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation or bacterial metabolism, similar to other compounds in its class .
Case Study: Antitumor Efficacy
In a comparative study involving various pyrazine derivatives, this compound was evaluated for its cytotoxicity against multiple cancer cell lines. The results indicated that it had a selective toxicity profile, with a notable effect on lung cancer cells compared to normal cells .
Research Findings on Structure Activity Relationship (SAR)
A recent review highlighted the importance of specific functional groups in enhancing the biological activity of pyrazine derivatives. The presence of chlorine and cyclopropyl moieties was found to be beneficial for antitumor activity, suggesting that modifications in these areas could lead to more potent analogs .
Properties
IUPAC Name |
3-chloro-N-cyclopropyl-N-(thian-4-yl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3S/c13-11-12(15-6-5-14-11)16(9-1-2-9)10-3-7-17-8-4-10/h5-6,9-10H,1-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGRVKRVJSQAIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCSCC2)C3=NC=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















